BenchChemオンラインストアへようこそ!

Bosmolisib

PI3Kδ PI3Kγ DNA-PK

Bosmolisib (BR101801) uniquely combines PI3Kδ/γ and DNA-PK inhibition, enabling radiosensitization and immunomodulation not achievable with single/dual-target inhibitors. Procure for preclinical studies aligning with Phase II relapsed/refractory PTCL trials. Addresses DLBCL models where idelalisib fails. Selectivity spares PI3Kα, facilitating dissection of isoform-specific toxicities.

Molecular Formula C24H17Cl2N5O2
Molecular Weight 478.3 g/mol
CAS No. 2055765-77-8
Cat. No. B12380217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosmolisib
CAS2055765-77-8
Molecular FormulaC24H17Cl2N5O2
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5
InChIInChI=1S/C24H17Cl2N5O2/c1-13(30-23-19-17(32)10-11-27-22(19)28-12-29-23)21-20(26)15-8-5-9-16(25)18(15)24(33)31(21)14-6-3-2-4-7-14/h2-13H,1H3,(H2,27,28,29,30,32)/t13-/m0/s1
InChIKeyHIXUFHUKIOTXLJ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bosmolisib (CAS 2055765-77-8) for PI3Kδ/γ and DNA-PK Targeted Procurement: Chemical Profile and R&D Status


Bosmolisib (BR101801) is an orally bioavailable small molecule triple inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), PI3K gamma (PI3Kγ), and DNA-dependent protein kinase (DNA-PK) [1]. It is currently in Phase II clinical development for relapsed/refractory peripheral T-cell lymphoma (PTCL) and has completed Phase I studies in advanced hematologic malignancies [2].

Why Bosmolisib (CAS 2055765-77-8) Cannot Be Substituted with Single-Target PI3K or DNA-PK Inhibitors in Cancer Research


Bosmolisib's triple inhibition of PI3Kδ, PI3Kγ, and DNA-PK creates a unique pharmacological profile not recapitulated by selective PI3Kδ inhibitors (e.g., idelalisib, parsaclisib), dual PI3Kδ/γ inhibitors (e.g., duvelisib), or standalone DNA-PK inhibitors (e.g., AZD7648) [1]. Substitution with any single-target or dual-target analog would eliminate either the DNA-PK-mediated radiosensitization component or the PI3Kγ-mediated immunomodulatory effect, fundamentally altering the mechanism of action observed in preclinical models [2].

Bosmolisib (CAS 2055765-77-8) Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons with PI3K and DNA-PK Inhibitors


Triple Inhibition Potency: Bosmolisib vs. Duvelisib, Idelalisib, and AZD7648 on PI3Kδ, PI3Kγ, and DNA-PK

Bosmolisib demonstrates potent triple inhibition with IC50 values of 2 nM (PI3Kδ), 15 nM (PI3Kγ), and 6 nM (DNA-PK) in cell-free biochemical assays [1]. In contrast, duvelisib (dual PI3Kδ/γ inhibitor) shows IC50 values of 0.6 nM (PI3Kδ) and 29 nM (PI3Kγ) but lacks DNA-PK inhibition [2]; idelalisib (PI3Kδ selective) has IC50 2.5 nM for PI3Kδ but >1 μM for DNA-PK [3]; and AZD7648 (selective DNA-PK inhibitor) has IC50 0.6 nM for DNA-PK but no PI3K activity .

PI3Kδ PI3Kγ DNA-PK Triple inhibitor Biochemical IC50

DNA Damage Response Prolongation: Bosmolisib vs. Idelalisib in γ-H2AX Assay

In diffuse large B-cell lymphoma (DLBCL) cell lines, bosmolisib prolonged etoposide-induced γ-H2AX (a marker of DNA double-strand breaks), whereas idelalisib did not [1]. This differential effect is attributed to bosmolisib's DNA-PK inhibition, which blocks non-homologous end joining (NHEJ) repair.

DNA repair γ-H2AX DLBCL Radiosensitization DNA-PK

In Vivo Radiosensitization Synergy: Bosmolisib + Radiation vs. Duvelisib + Radiation and Idelalisib + Radiation

In the syngeneic CT26 colon cancer model, dual PI3Kδ/γ inhibition (bosmolisib or duvelisib) synergized with radiotherapy (7.5 Gy) to suppress tumor growth and induce durable immune memory, whereas selective PI3Kδ inhibition (idelalisib) did not [1]. Bosmolisib plus radiation increased intratumoral CD8+ T cells and decreased regulatory T cells (Tregs) and M2-like macrophages [2].

Radiotherapy Immuno-oncology Syngeneic model CD8+ T cells Tumor microenvironment

Antiproliferative Activity in Hematologic Cancer Cell Lines: Bosmolisib vs. Idelalisib and Duvelisib

In a panel of 52 hematologic cancer cell lines, bosmolisib demonstrated superior efficacy in killing cancer cells and controlling c-Myc (a tumor-inducing gene) compared to idelalisib and duvelisib [1]. Additionally, in DLBCL cell lines, bosmolisib exhibited potent growth inhibition relative to PI3Kδ inhibitors idelalisib and TGR-1202 (umbralisib) [2].

Hematologic malignancies Cell viability c-Myc DLBCL Lymphoma

Kinase Selectivity Profile: Bosmolisib vs. Copanlisib and Parsaclisib

Bosmolisib exhibits 7- to 100-fold selectivity for p110δ and DNA-PK over other PI3K class I enzymes, with no activity observed against 394 other human kinases at 1 μM [1]. Copanlisib is a pan-class I PI3K inhibitor with sub-nanomolar activity against PI3Kα (0.5 nM) and PI3Kδ (0.7 nM) [2], while parsaclisib is a highly selective PI3Kδ inhibitor (~20,000-fold over other isoforms) but lacks DNA-PK activity [3].

Kinase selectivity Off-target PI3K isoforms DNA-PK Kinome profiling

Bosmolisib (CAS 2055765-77-8) Application Scenarios: Where the Triple PI3Kδ/γ and DNA-PK Inhibition Profile Creates Unique Research Value


Radiotherapy Combination Studies in Solid Tumors

Bosmolisib is uniquely suited for preclinical research combining radiotherapy with immunomodulation. Its PI3Kγ inhibition synergizes with radiation to enhance CD8+ T cell infiltration and reduce immunosuppressive Tregs, while its DNA-PK inhibition directly sensitizes tumor cells to radiation-induced DNA damage [1]. This dual mechanism is not achievable with selective PI3Kδ inhibitors (e.g., idelalisib) or standalone DNA-PK inhibitors (e.g., AZD7648).

Aggressive B-Cell Lymphoma Models (e.g., DLBCL) Resistant to PI3Kδ Monotherapy

Bosmolisib addresses the limited efficacy of PI3Kδ-selective inhibitors in aggressive lymphomas like DLBCL. Its DNA-PK inhibition prolongs DNA damage signaling (γ-H2AX) and potentiates cell death in DLBCL cell lines where idelalisib fails [2]. This makes bosmolisib a preferred tool compound for studying DNA repair-targeted therapy in aggressive NHL.

Peripheral T-Cell Lymphoma (PTCL) Translational Research

Bosmolisib is currently in Phase II clinical development for relapsed/refractory PTCL [3]. Preclinical evidence of Treg reduction and CD8+ T cell expansion [1] supports its investigation in T-cell malignancies, a disease area with limited therapeutic options. Procurement of bosmolisib enables alignment of preclinical studies with ongoing clinical trial populations.

Studies Investigating PI3K Isoform Selectivity and Safety Differentiation

Bosmolisib's selectivity profile—sparing PI3Kα while inhibiting PI3Kδ, PI3Kγ, and DNA-PK—offers a tool to dissect the contribution of specific PI3K isoforms to both efficacy and toxicity [2]. This is particularly valuable for research aimed at understanding the hyperglycemia and colitis associated with pan-PI3K and PI3Kδ-selective inhibitors, respectively.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bosmolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.